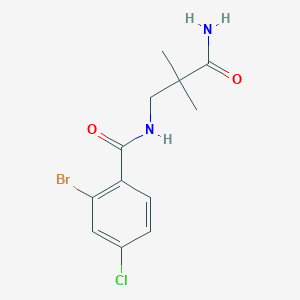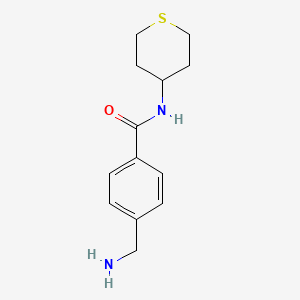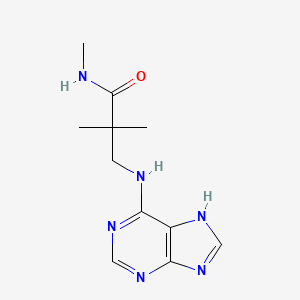![molecular formula C12H16N4O B6643691 3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6643691.png)
3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide is a compound that features a pyridine ring substituted with a cyano group and an amide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyano group and the amide functionality imparts unique chemical properties to the molecule, making it a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide typically involves the reaction of 5-cyanopyridine-2-amine with N,2,2-trimethylpropanamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity. The cyano group and the amide functionality play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-cyanopyridine-2-amine: A precursor in the synthesis of 3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide.
N,2,2-trimethylpropanamide: Another precursor used in the synthesis.
NVP-DPP728: A dipeptidyl peptidase IV inhibitor with a similar pyridine structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)7-15-10/h4-5,7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOHGXLHVYCJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)C#N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6643614.png)
![6-[1-(Oxan-4-yl)ethylamino]pyridazine-3-carboxamide](/img/structure/B6643615.png)
![[2-(3,4-dihydro-2H-thiochromen-4-ylamino)cyclopentyl]methanol](/img/structure/B6643623.png)
![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid](/img/structure/B6643638.png)
![2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)

![(5-Fluoropyridin-3-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6643655.png)
![N-[4-(cyanomethyl)phenyl]pyridazine-4-carboxamide](/img/structure/B6643666.png)

![4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643693.png)
